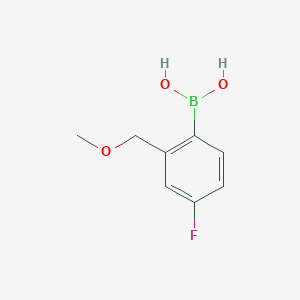

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-4-7(10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMODTOABLEDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound (CAS No. 946607-86-9) represents a sophisticated reagent, offering a unique combination of steric and electronic properties.[2] Its structure, featuring a fluorine atom and an ortho-methoxymethyl group, provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.

The fluorine substituent is known to enhance crucial pharmacological properties such as metabolic stability and bioavailability by modulating lipophilicity and binding affinity.[3][4] Simultaneously, the ortho-methoxymethyl group introduces specific steric constraints and potential for intramolecular coordination, influencing the regioselectivity and efficiency of coupling reactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and core applications of this valuable synthetic intermediate, with a focus on the causality behind experimental choices and protocols.

Physicochemical Properties and Structural Analysis

The utility of this compound in synthesis is directly linked to its inherent chemical properties. A summary of its key identifiers and computed properties is presented below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 946607-86-9 | Biotuva Life Sciences[2] |

| Molecular Formula | C₈H₁₀BFO₃ | Biotuva Life Sciences[2] |

| Molecular Weight | 183.98 g/mol | Biotuva Life Sciences[2] |

| Appearance | White to off-white solid (Typical) | General Observation |

| pKa (Predicted) | ~8.5 | Inferred from similar compounds[1] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, THF, Dioxane); poorly soluble in nonpolar solvents. | General property of boronic acids[5] |

Structural and Electronic Effects

The functionality of this reagent is dictated by the interplay of its substituents.

-

Boronic Acid Group (-B(OH)₂): As a mild Lewis acid, this group is the reactive center for transmetalation in Suzuki-Miyaura coupling.[1][5] Its reactivity is tuned by the electronic nature of the aromatic ring.

-

Fluorine Atom (-F): Located para to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This decreases the electron density of the phenyl ring, which can slow the rate-determining transmetalation step compared to electron-rich boronic acids.[6] However, it also increases the Lewis acidity of the boron atom, potentially facilitating the formation of the key boronate complex intermediate.[6] In a drug development context, fluorine is a bioisostere for hydrogen that can block metabolic oxidation and enhance binding interactions.[3]

-

Methoxymethyl Group (-CH₂OCH₃): Positioned ortho to the boronic acid, this group introduces significant steric bulk. This steric hindrance can be leveraged to control regioselectivity in coupling reactions. Furthermore, the oxygen atom can potentially coordinate with the palladium catalyst or the boron atom, influencing the orientation of the molecule during the catalytic cycle.

Caption: Chemical Structure of this compound.

Synthesis, Stability, and Handling

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and effective method involves directed ortho-metalation followed by borylation.

Proposed Synthetic Workflow

A plausible synthetic route begins with 1-fluoro-3-(methoxymethyl)benzene. The methoxymethyl group can direct lithiation to the C2 position, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[1][7]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-(methoxymethyl)phenylboronic acid – Biotuva Life Sciences [biotuva.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-Depth Technical Guide to (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound (CAS No. 946607-86-9), a specialized reagent pivotal to modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, core applications, and the mechanistic principles that govern its reactivity. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.

This compound is a key organoboron compound that has gained prominence for its role in constructing complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, a field of chemistry so impactful it was recognized with the 2010 Nobel Prize in Chemistry.[1][2] The molecule's structure is strategically designed:

-

The boronic acid group [-B(OH)₂] is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[3][4]

-

The fluoro substituent is a critical feature in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]

-

The methoxymethyl group at the ortho position can influence the electronic properties and steric environment of the phenyl ring, offering unique reactivity and structural possibilities in the final product.

This combination makes the title compound a valuable intermediate for synthesizing novel pharmaceutical agents and advanced materials.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 946607-86-9 | [8][9] |

| Molecular Formula | C₈H₁₀BFO₃ | [9][10] |

| Molecular Weight | 183.97 g/mol | [11] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[12] |

| SMILES | COCc1cc(F)ccc1B(O)O |

Safety and Handling

As with all boronic acids, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, general guidelines for phenylboronic acids apply.

-

Hazard Classification: Boronic acids are generally classified as irritants, potentially causing skin, eye, and respiratory irritation.[13][14][15] They can be harmful if swallowed.[16]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[14][15] Some boronic acids can be sensitive to moisture and may form anhydrides (boroxines) upon dehydration.[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful transformation forges a C-C bond between the boronic acid's phenyl ring and an aryl, vinyl, or alkyl halide (or triflate).[17][18]

The Mechanistic Heartbeat: A Self-Validating Catalytic Cycle

The reaction proceeds via a well-established palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[17][18][19][20]

The Role of the Catalyst: Palladium(0) complexes are the workhorses of this reaction. Their ability to cycle between Pd(0) and Pd(II) oxidation states is the engine that drives the bond formation.[18][19][21]

The Critical Role of the Base: A common point of failure in Suzuki couplings is the choice or amount of base. The base's primary role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is essential for the subsequent transmetalation step.[3][22][23][24] Without the base, the transmetalation is often prohibitively slow.[22][24]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 equivalents)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the Aryl Bromide (1.0 eq), this compound (1.2 eq), Potassium Phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Causality: Using an inert atmosphere is critical as the Pd(0) active catalyst can be oxidized by atmospheric oxygen, deactivating it. XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition step, especially with less reactive aryl chlorides.[25]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

-

Causality: The solvent system is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species. Degassing the solvents removes dissolved oxygen.[25]

-

-

Reaction Execution: Seal the vessel tightly. Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

-

-

Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent is consumed.

-

Self-Validation: Regular monitoring prevents unnecessary heating, which can lead to byproduct formation, and confirms the reaction has reached completion.

-

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.

Role in Drug Discovery: A Conceptual Framework

The structural motifs accessible through this compound are highly relevant in modern drug design. Boronic acids are considered valuable tools for medicinal chemists, not only as synthetic intermediates but also as potential pharmacophores themselves.[5][26][27]

The introduction of the fluorinated methoxymethylphenyl moiety can be a key step in a "lead optimization" campaign. For instance, if a core scaffold (Scaffold-X) shows initial biological activity against a protein target, but suffers from poor metabolic stability, a medicinal chemist might synthesize a new analogue using our title compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. arctomsci.com [arctomsci.com]

- 9. boronpharm.com [boronpharm.com]

- 10. ANGENE - Product List [interchim.com]

- 11. 4-Fluoro-2-(methoxymethyl)phenylboronic acid – Biotuva Life Sciences [biotuva.com]

- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Palladium-catalyzed cross-coupling: Significance and symbolism [wisdomlib.org]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid molecular structure

An In-Depth Technical Guide to (4-Fluoro-2-(methoxymethyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Strategic Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the availability of versatile and strategically functionalized building blocks. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Their stability, low toxicity, and functional group tolerance make them ideal reagents for constructing complex molecular architectures.

This guide focuses on a particularly valuable reagent: This compound . This molecule is distinguished by a unique trifecta of functional groups: a boronic acid for versatile coupling, a fluorine atom for modulating pharmacokinetic properties, and an ortho-methoxymethyl group that influences conformation and reactivity. The strategic placement of these groups makes this compound a high-value intermediate for medicinal chemists aiming to fine-tune the properties of lead compounds.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the molecule's structure and physicochemical properties, detailed protocols for its synthesis and application in Suzuki-Miyaura coupling, and an expert perspective on its strategic deployment in drug design programs.

Part 1: Molecular Structure and Physicochemical Properties

The efficacy of a building block in drug design is a direct consequence of its inherent structural and electronic properties. This compound is engineered with specific substituents that confer a unique combination of reactivity and modulatory effects.

Chemical Structure:

Figure 1. Molecular structure of this compound.

Core Physicochemical Data Summary

The fundamental properties of this reagent are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 946607-86-9 | [1][2] |

| Molecular Formula | C₈H₁₀BFO₃ | [3] |

| Molecular Weight | 183.97 g/mol | |

| Appearance | Typically a white to off-white solid | |

| SMILES | COCc1cc(F)ccc1B(O)O |

Analysis of Substituent Effects

The functionality of this molecule is dictated by the interplay of its three key groups:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is a mild Lewis acid. Its primary role is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The electronic environment of the phenyl ring directly influences the reactivity of this group.

-

para-Fluoro Substituent (-F): Fluorine is the most electronegative element, and its inclusion in drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the C4 position exerts a powerful electron-withdrawing inductive effect. This has several critical consequences:

-

Modulation of Acidity: It increases the Lewis acidity of the boron atom.

-

Metabolic Stability: It can block sites of oxidative metabolism on the aromatic ring, thereby increasing the half-life of a drug molecule.

-

Binding Interactions: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity.

-

-

ortho-Methoxymethyl Substituent (-CH₂OCH₃): The placement of this group adjacent to the boronic acid is a key design feature.

-

Steric Influence: The group's bulk can influence the dihedral angle between the phenyl ring and the boronic acid group, which can affect the kinetics of the transmetalation step in cross-coupling reactions.[4]

-

Intramolecular Interactions: The oxygen atom of the methoxymethyl group can form an intramolecular hydrogen bond with the hydroxyl of the boronic acid, influencing its conformation and reactivity.[5]

-

Pharmacological Profile: The methoxy group can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility.[6][7]

-

Part 2: Synthesis and Purification

The synthesis of substituted phenylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate followed by quenching with a borate ester.

Logical Synthesis Workflow

The most common and logical pathway to this compound involves a halogen-metal exchange followed by boronation. This process ensures high regioselectivity.

Caption: General synthetic workflow for the target boronic acid.

Detailed Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound from 1-bromo-4-fluoro-2-(methoxymethyl)benzene.

Materials:

-

1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes)

-

Triisopropyl borate (B(OiPr)₃, 1.2 eq)

-

Hydrochloric acid (1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-fluoro-2-(methoxymethyl)benzene dissolved in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.

-

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Boronation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The choice of triisopropyl borate over trimethyl borate can sometimes reduce the formation of over-arylated boron species due to its greater steric hindrance.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then let it warm slowly to room temperature overnight.

-

Hydrolysis & Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent like hexanes to yield the pure boronic acid. Purity should be confirmed by ¹H NMR and LC-MS.

Part 3: Chemical Reactivity and Key Applications

The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming C-C bonds.[8]

The Suzuki-Miyaura Catalytic Cycle

This reaction facilitates the coupling of the aryl group from the boronic acid with an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium(0) complex.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. boronpharm.com [boronpharm.com]

- 3. ANGENE - Product List [interchim.com]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. Sci-Hub. Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids / Journal of Molecular Structure, 2013 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, binding affinity, lipophilicity, and cell membrane permeability.[1][2][3] Among the diverse classes of fluorinated reagents, arylboronic acids stand out as exceptionally versatile building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[4][5][6]

This guide focuses on This compound , a sophisticated reagent whose unique substitution pattern offers distinct advantages. The presence of a fluorine atom at the para-position and a methoxymethyl group at the ortho-position provides a nuanced interplay of electronic and steric effects. This allows researchers to fine-tune the properties of target molecules, making it a valuable asset for medicinal chemists and materials scientists aiming to construct complex biaryl and heteroaryl structures with precision.

Part 1: Synthesis of this compound

The synthesis of arylboronic acids is a well-established field, with the most common and reliable method involving the borylation of an organometallic intermediate. The pathway described here leverages the formation of an aryllithium species from a readily accessible aryl bromide, followed by quenching with an electrophilic borate ester and subsequent hydrolysis.

Causality Behind the Synthetic Strategy

-

Choice of Precursor : The synthesis begins with 1-bromo-4-fluoro-2-(methoxymethyl)benzene. This starting material is ideal as it contains the required substitution pattern and a bromine atom that is readily converted into an organometallic species.

-

Organometallic Formation : The reaction of the aryl bromide with n-butyllithium at cryogenic temperatures (-78 °C) is a classic method for generating a highly nucleophilic aryllithium intermediate.[7][8] The low temperature is critical to prevent unwanted side reactions and decomposition of the organolithium reagent.

-

Borylation Step : The aryllithium species readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate.[8][9] This forms a boronic ester intermediate. Triisopropyl borate is often preferred over trimethyl borate as its bulkiness can help prevent the formation of over-arylated boron species.

-

Hydrolysis : The final step is a simple acidic workup. The addition of aqueous acid hydrolyzes the boronic ester to the desired this compound, which is typically a stable, crystalline solid.[7][9]

Visualizing the Synthetic Workflow

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes established principles of boronic acid chemistry with field-proven methodologies to ensure robust and reproducible experimental outcomes. We will delve into the nuanced factors governing the solubility and stability of this specific arylboronic acid, offering both predictive insights and detailed protocols for empirical determination.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a versatile bifunctional reagent increasingly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique substitution pattern—a fluorine atom at the 4-position and a methoxymethyl group at the 2-position—imparts distinct electronic and steric properties that are highly advantageous in the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity of the final product, while the ortho-methoxymethyl group can influence reactivity and selectivity in cross-coupling reactions. A thorough understanding of its solubility and stability is paramount for its effective handling, reaction optimization, and the development of scalable synthetic routes.

Solubility Profile: A Predictive and Practical Analysis

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can construct a robust predictive profile based on the known behavior of analogous substituted phenylboronic acids.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors:

-

Polarity: The presence of the polar boronic acid group (-B(OH)₂) and the methoxymethyl ether linkage suggests a degree of polarity. The fluorine atom also contributes to the molecule's overall polarity.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid boronic acid will significantly impact its solubility. This is influenced by intermolecular interactions in the solid state.

-

Solvent Properties: The polarity, proticity, and hydrogen bonding capabilities of the solvent will determine its ability to effectively solvate the boronic acid.

Predicted Solubility in Common Organic Solvents

Based on the solubility of phenylboronic acid and its substituted derivatives, we can predict the solubility of this compound in various solvent classes. Phenylboronic acid generally exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons[1][2]. The introduction of the methoxymethyl group is expected to enhance solubility in a range of organic solvents compared to the parent phenylboronic acid, while the fluorine atom may have a more nuanced effect.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | The ether linkage in the target molecule is compatible with these solvents. The boronic acid group can interact favorably. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | These protic solvents can engage in hydrogen bonding with the boronic acid group, facilitating dissolution. |

| Ketones | Acetone, 2-Butanone | High | The polar aprotic nature of ketones allows for effective solvation. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity for dissolution. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring of the boronic acid will have some affinity for these solvents, but the polar groups limit high solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The significant difference in polarity makes dissolution unfavorable. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including boronic acids. |

| Water | Low | While the boronic acid group is polar, the overall molecule retains significant organic character, limiting aqueous solubility. Solubility is also pH-dependent. |

Stability Profile: Understanding and Mitigating Degradation

The stability of arylboronic acids is a critical consideration for their storage, handling, and use in synthesis. Several degradation pathways can affect the integrity of this compound.

Key Degradation Pathways

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond. This process is often catalyzed by acid or base and is influenced by the electronic nature of the substituents on the aromatic ring.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This can be mediated by various oxidizing agents, including atmospheric oxygen, particularly under basic conditions.

-

Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.

Impact of Substituents on Stability

The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of arylboronic acids.

-

Fluorine: The electron-withdrawing nature of the fluorine atom can influence the rate of protodeboronation. Studies on fluorinated phenylboronic acids have shown that the position and number of fluorine substituents affect their hydrolytic stability[3].

-

Methoxymethyl Group: The ortho-methoxymethyl group can sterically hinder certain intermolecular interactions and may also influence the electronic properties of the aromatic ring, thereby affecting stability.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis from atmospheric moisture.

-

Light: Protect from direct sunlight and strong light sources.

-

Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis and boroxine formation.

Table 2: Summary of Stability Considerations

| Factor | Condition | Potential Degradation | Mitigation Strategy |

| pH | Acidic or Basic | Protodeboronation, Hydrolysis | Use appropriate buffers; minimize exposure to strong acids/bases. |

| Temperature | Elevated | Can accelerate degradation pathways | Store at recommended cool temperatures. |

| Atmosphere | Presence of Oxygen and Moisture | Oxidation, Hydrolysis, Boroxine Formation | Store under inert gas; keep container tightly sealed. |

| Light | UV or strong visible light | Potential for photodecomposition | Store in opaque or amber containers. |

Experimental Protocols for Solubility and Stability Determination

The following sections provide detailed, step-by-step methodologies for the empirical determination of the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter or centrifugation can be used for complete removal of solids.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of the boronic acid by comparing the response to a calibration curve prepared with standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or molarity, accounting for the dilution factor.

-

Kinetic Solubility Determination

This high-throughput method provides an estimate of the solubility of a compound when rapidly precipitated from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations. The final DMSO concentration should be kept low (typically ≤ 1%).

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Alternatively, the plate can be centrifuged, and the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.

-

Stability Assessment by HPLC

A stability-indicating HPLC method is essential for monitoring the degradation of this compound over time and under various stress conditions.

Caption: Workflow for HPLC-Based Stability Study.

Methodology:

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent this compound from its potential degradation products (e.g., the protodeboronated arene and the corresponding phenol). A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

-

Forced Degradation Studies:

-

To validate the stability-indicating nature of the method, perform forced degradation studies. Expose solutions of the boronic acid to stress conditions:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose a solution to UV light.

-

-

Analyze the stressed samples to ensure that the degradation products are resolved from the parent peak.

-

-

Stability Study:

-

Prepare solutions of this compound in the desired solvent systems (e.g., different buffers, organic solvents).

-

Store the solutions under the desired conditions (e.g., different temperatures, light/dark).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, quench if necessary, and analyze by the validated HPLC method.

-

Quantify the remaining parent compound against a standard curve and identify and quantify any major degradation products.

-

Conclusion

This compound is a valuable synthetic building block whose utility is maximized through a thorough understanding of its solubility and stability. While specific quantitative data remains to be extensively published, a predictive assessment based on analogous compounds provides a strong foundation for its effective use. The detailed experimental protocols provided in this guide empower researchers to generate precise and reliable data tailored to their specific applications. By adhering to the principles of proper storage, handling, and experimental design outlined herein, scientists can ensure the integrity of this reagent and achieve more consistent and successful outcomes in their research and development endeavors.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4563-4571. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. [Link]

-

Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. ADMET & DMPK, 1(1), 1-20. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 136-142. [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496–4503. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid belongs to the versatile class of arylboronic acids, which are pivotal building blocks in contemporary organic synthesis and medicinal chemistry. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The specific substitution pattern of a fluorine atom and a methoxymethyl group on the phenyl ring imparts unique electronic and steric properties to the molecule. These modifications can significantly influence its reactivity, selectivity, and, ultimately, the biological activity of the resulting compounds.

This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for researchers in drug development and related scientific fields to verify the identity, purity, and structure of this important synthetic intermediate.

Note to the Reader: While this guide focuses on this compound, complete, publicly available spectral data for this specific compound is limited. Therefore, for illustrative purposes, this guide will utilize and interpret the spectral data of the closely related analogue, 4-Fluoro-2-methoxyphenylboronic acid . The principles of spectral interpretation and the experimental methodologies described herein are directly applicable to the target molecule due to their structural similarity.

Molecular Structure and Key Spectroscopic Features

The foundational step in spectral analysis is understanding the molecule's structure and predicting the expected signals.

Figure 1: Molecular Structure of the Analogue 4-Fluoro-2-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to neighboring protons.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-2-methoxyphenylboronic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H ortho to B(OH)₂ |

| ~7.0-7.2 | dd | 1H | Ar-H meta to B(OH)₂ and ortho to F |

| ~6.8-7.0 | dd | 1H | Ar-H ortho to B(OH)₂ and meta to F |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.0 (broad) | s | 2H | -B(OH)₂ |

d = doublet, dd = doublet of doublets, s = singlet

Expert Insights: The broad singlet for the B(OH)₂ protons is a characteristic feature. These protons are acidic and can exchange with trace amounts of water in the NMR solvent, leading to signal broadening. In some cases, especially in protic solvents like methanol-d₄, this signal may be absent due to rapid exchange with the solvent's deuterium. Arylboronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broad aromatic signals in the ¹H NMR spectrum. Using a solvent like methanol-d₄ can help break up these oligomers and provide a clearer spectrum.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-2-methoxyphenylboronic acid

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 (d, ¹JCF) | C-F |

| ~155-160 | C-OCH₃ |

| ~135-140 (d) | Ar-CH |

| ~120-125 (d) | Ar-CH |

| ~115-120 (d) | Ar-CH |

| ~100-105 | C-B (broad) |

| ~55-60 | -OCH₃ |

d = doublet due to C-F coupling

Expert Insights: The carbon atom directly attached to the boron, the ipso-carbon, often exhibits a broad signal due to the quadrupolar relaxation of the boron nucleus. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF).

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra of arylboronic acids.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 4-Fluoro-2-methoxyphenylboronic acid

| Wavenumber (cm⁻¹) | Vibration |

| ~3600-3200 (broad) | O-H stretch (from B(OH)₂) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (from -OCH₃) |

| ~1600-1450 | Aromatic C=C ring stretch |

| ~1350-1300 | B-O stretch |

| ~1250-1200 | Aryl C-O stretch (ether) |

| ~1100-1000 | C-F stretch |

Expert Insights: The broad O-H stretching band is a hallmark of the boronic acid functional group. The presence of strong absorptions in the aromatic "fingerprint" region (1600-1450 cm⁻¹) confirms the presence of the phenyl ring. The exact positions of the C-H out-of-plane bending bands (typically below 900 cm⁻¹) can provide clues about the substitution pattern of the aromatic ring.[2][3]

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method)

Figure 4: A general workflow for acquiring a mass spectrum using Electrospray Ionization.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound, and by extension its analogues, relies on the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into fragmentation pathways. For researchers in drug discovery and development, a thorough understanding and proficient application of these techniques are indispensable for ensuring the quality and integrity of their chemical entities, thereby accelerating the journey from laboratory synthesis to potential therapeutic application.

References

-

Wig-L-Bug. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. ASTM. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 19, 2026, from [Link]

-

LibreTexts Chemistry. (2022, September 5). IR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

ASTM. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Retrieved January 19, 2026, from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic deployment of highly functionalized building blocks is paramount. Among these, substituted phenylboronic acids have emerged as indispensable tools. Their utility, primarily centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures.[1][2][3] This guide focuses on a specific, yet increasingly important, member of this class: (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid. Its unique substitution pattern—a fluorine atom and a methoxymethyl group—offers distinct advantages in modulating electronic properties, metabolic stability, and intermolecular interactions, making it a valuable asset in the design of novel therapeutic agents and functional materials.[3][4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a nuanced understanding of the compound's commercial availability, practical applications, and the underlying chemical principles that govern its reactivity. The protocols and data presented herein are curated to be self-validating, reflecting field-proven insights and a commitment to scientific integrity.

Section 1: Core Compound Profile and Commercial Availability

This compound is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 1399691-17-7 (Note: Some suppliers may list different CAS numbers for related structures. It is crucial to verify the structure with the CAS number.) |

| Molecular Formula | C8H10BFO3 |

| Molecular Weight | 183.97 g/mol |

| Typical Purity | >95% |

| Storage Conditions | Store in a cool, dry place. Inert atmosphere recommended. |

Commercial Sourcing and Availability

This boronic acid is commercially available from several specialized chemical suppliers. The table below provides an overview of representative suppliers and their typical offerings. Researchers should note that catalog details, including purity and available quantities, are subject to change and should be verified directly with the supplier.

| Supplier | Purity | Available Quantities (Representative) |

| Biotuva Life Sciences | 98% | Inquire for details |

| BLD Pharm | N/A | Inquire for details |

| eMolecules | N/A | 1g |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound and its analogs typically involves the reaction of a lithiated benzene derivative with an electrophilic boronic acid derivative, followed by hydrolysis.[5][6] A generalized synthetic workflow is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a robust, general procedure that can be adapted for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (or triflate) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

-

Degassed solvent (e.g., dioxane/water 4:1, or toluene)

Procedure:

-

Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validation and Causality:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is critical for catalytic activity.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

-

Choice of Base: The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield, with cesium carbonate often being effective for challenging couplings. [7]* Monitoring Progress: Prevents the formation of byproducts due to prolonged reaction times or decomposition of the product.

Section 4: The Role of Fluorine and Methoxymethyl Substituents in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry. [3][4]The fluorine atom in this compound can confer several advantageous properties to the final molecule:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

The ortho-methoxymethyl group can influence the conformation of the biaryl product, which can be critical for optimal binding to a biological target. It can also serve as a handle for further synthetic transformations.

Conclusion: A Versatile Building Block for Innovation

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability, coupled with its predictable reactivity in the powerful Suzuki-Miyaura cross-coupling reaction, makes it a valuable addition to the synthetic chemist's toolbox. The unique combination of a fluorine atom and a methoxymethyl group provides a sophisticated means to fine-tune the properties of target molecules. This guide has provided a comprehensive overview of its properties, availability, and applications, grounded in established scientific principles and practical, field-tested protocols.

References

-

Chemenu Inc. [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid (CAS No. 1331945-14-2) Suppliers. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Protheragen. The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

-

Protheragen. Accelerating Drug Discovery with Fluorinated Boronic Acids. [Link]

- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

NIH National Center for Biotechnology Information. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Organic Syntheses. Suzuki-Miyaura Coupling - General Procedure. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Compound: A Profile of (4-Fluoro-2-(methoxymethyl)phenyl)boronic Acid

An In-Depth Technical Guide to the Safe Handling and Use of (4-Fluoro-2-(methoxymethyl)phenyl)boronic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related arylboronic acids to ensure a high standard of laboratory safety and experimental integrity.

Hazard Identification and Mitigation

Based on data from structurally similar arylboronic acids, this compound should be handled as a hazardous substance.[3][5] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Classification (Inferred from Analogous Compounds)

-

Acute Oral Toxicity, Category 4 : Harmful if swallowed.[3][6][7]

-

Skin Irritation, Category 2 : Causes skin irritation.[3][5][7]

-

Serious Eye Irritation, Category 2A : Causes serious eye irritation.[3][5][7]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[3][5][7]

Data Summary Table: Physicochemical and Toxicological Profile

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₁₀BFO₃ | [8] |

| Appearance | Typically a white to off-white solid/powder. | [9] |

| Hazard Statements | H302, H315, H319, H335 | [3][7] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [10][11][12] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [9] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9] For long-term stability, refrigeration is recommended.[9] |

Core Directive: Safe Laboratory Handling Protocols

Adherence to rigorous handling protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[2][13]

-

Eye and Face Protection : Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[14][15]

-

Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and changed immediately if contaminated.[14][15]

-

Body Protection : A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect the skin.[13][14]

-

Respiratory Protection : When handling the solid compound, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary to prevent the inhalation of dust particles, especially in the absence of engineering controls.[14]

Engineering Controls

-

Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][16]

-

Safety Stations : Ensure that a safety shower and eyewash station are readily accessible and in good working order before commencing any work.[13][14]

Experimental Workflow: From Receipt to Reaction

The following diagram outlines the critical steps for the safe handling of this compound throughout its lifecycle in the laboratory.

Emergency Procedures: A Self-Validating System of Response

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation : Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14][17]

-

Skin Contact : Flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[14][17]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[14][17]

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Accidental Release Measures

-

Small Spills : For minor spills of the solid material, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[14][18] Avoid generating dust.[14]

-

Large Spills : In the case of a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[18]

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9] Refrigeration is recommended to maintain the compound's integrity over time.[9]

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection : Collect waste material in a clearly labeled and sealed container.[16][19]

-

Waste Segregation : Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS office.[16]

-

Final Disposal : Arrange for the disposal of chemical waste through a certified hazardous waste facility, in accordance with local, state, and federal regulations.[18][19]

The following decision-making workflow illustrates the proper disposal protocol.

Conclusion

While this compound is a valuable reagent in modern organic synthesis, its potential hazards necessitate a diligent and informed approach to its handling. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into your laboratory practices and adhering to the protocols outlined in this guide, you can ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current safety data for any chemical before use.

References

-

Lab Alley. How To Safely Dispose of Boric Acid. [Link]

-

Sciencing. Disposal Of Boric Acid. [Link]

-

Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

-

Angene Chemical. 4-Fluoro-3-(trifluoromethyl)phenylboronic acid Safety Data Sheet. [Link]

-

LookChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

AFG Bioscience. 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid - SAFETY DATA SHEET. [Link]

-

Wikipedia. Boronic acid. [Link]

-

PubChemLite. 2-fluoro-4-(methoxymethoxy)phenylboronic acid. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. PubChemLite - 2-fluoro-4-(methoxymethoxy)phenylboronic acid (C8H10BFO4) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. file.bldpharm.com [file.bldpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aksci.com [aksci.com]

- 18. sciencing.com [sciencing.com]

- 19. laballey.com [laballey.com]

The Advent and Ascendancy of Fluorinated Phenylboronic Acids: A Technical Guide for the Modern Researcher

Foreword: The Unassuming Power of a Strategically Placed Fluorine

In the landscape of modern synthetic chemistry and drug discovery, few classes of reagents have proven as versatile and impactful as organoboron compounds. Within this family, phenylboronic acids have long been celebrated as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide, however, focuses on a particularly influential subset: the fluorinated phenylboronic acids. The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid might seem a subtle modification, yet it imparts a profound and often transformative influence on the molecule's chemical and biological properties. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and multifaceted applications of these remarkable compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the unique characteristics that have cemented the place of fluorinated phenylboronic acids in the chemist's toolbox.

Part 1: A Tale of Two Chemistries: The Historical Emergence of Fluorinated Phenylboronic Acids

The story of fluorinated phenylboronic acids is not one of a single, Eureka-like discovery, but rather the convergence of two distinct and rich fields of chemical research: organofluorine chemistry and the chemistry of boronic acids.

The journey into the world of organofluorine compounds began in the 19th century, long before the isolation of elemental fluorine. In 1835, Dumas and Péligot unknowingly synthesized the first organofluorine compound, fluoromethane, by distilling dimethyl sulfate with potassium fluoride.[1] This was followed by Alexander Borodin's pioneering work in 1862 on halogen exchange, a method that remains a cornerstone of fluorine chemistry today.[2] The late 19th and early 20th centuries saw significant advancements, including the development of the Swarts reaction in 1892, which provided a practical method for creating alkyl fluorides.[3] For aromatic systems, the Schiemann reaction, discovered in 1927, and Gottlieb's nucleophilic halogen exchange method of 1936 were crucial breakthroughs for the synthesis of fluoroarenes.[2]

Concurrently, the field of organoboron chemistry was taking its first steps. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid.[4] However, it was the development of robust synthetic methods for arylboronic acids that truly unlocked their potential. Early methods often involved the reaction of Grignard reagents with borate esters, though these initial forays were often plagued by low yields.[5]

The true genesis of fluorinated phenylboronic acids lies at the intersection of these historical threads. While a definitive "first synthesis" paper remains elusive in the historical record, the increasing availability of fluorinated aromatic starting materials from the mid-20th century onwards, coupled with established methods for boronic acid synthesis, paved the way for their creation. The primary motivation for their development was the desire to modulate the electronic properties of phenylboronic acids for various applications, a theme that continues to drive research in this area today.

Part 2: The Synthetic Toolkit: Crafting Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids relies on a set of well-established organometallic reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Workhorse Method: Halogen-Metal Exchange and Borylation

The most common and versatile approach to synthesizing fluorinated phenylboronic acids involves a halogen-metal exchange followed by quenching with a boron electrophile. This method is particularly useful for accessing a wide range of isomers.

Experimental Protocol: Synthesis of 2-Fluorophenylboronic Acid

This protocol provides a representative example of the halogen-metal exchange and borylation strategy.

Materials:

-

1-Bromo-2-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Hexane

-

Acetone

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.

-

Initial Solution: 1-Bromo-2-fluorobenzene (1.0 eq) is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise, again maintaining the temperature at -78 °C.

-

Warming: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted three times with DCM.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/acetone gradient to yield pure 2-fluorophenylboronic acid.[1]

Causality in Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reagent and ensure high yields.

-

Low Temperature (-78 °C): The halogen-metal exchange is typically performed at low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate.

-

Excess Triisopropyl Borate: Using a slight excess of the borate ester helps to ensure complete reaction with the organolithium species.

-

Acidic Workup: The initial product of the borylation is a boronate ester, which is hydrolyzed to the desired boronic acid under acidic conditions.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid. This document is structured to offer not just a step-by-step procedure, but also a deeper understanding of the reaction's nuances, empowering researchers to optimize conditions for their specific applications and troubleshoot potential challenges.

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The Suzuki-Miyaura coupling has become an indispensable tool in the synthetic chemist's arsenal for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures.[1] These motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The focus of this application note, this compound, is a key building block for the synthesis of highly functionalized, fluorinated biaryl compounds.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] The 4-fluoro-2-(methoxymethyl)biphenyl scaffold, accessible through the protocol detailed herein, has emerged as a privileged structure in the development of novel therapeutics. For instance, derivatives of this scaffold have been investigated as potent inhibitors of the PD-1/PD-L1 immune checkpoint, a critical target in cancer immunotherapy.[4] Furthermore, related fluorinated biphenyl structures are being explored for their potential in treating neurodegenerative diseases, highlighting the broad therapeutic relevance of this molecular framework.

This guide will provide a robust and reliable protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, enabling the efficient synthesis of these valuable compounds for further investigation in drug discovery and development programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]